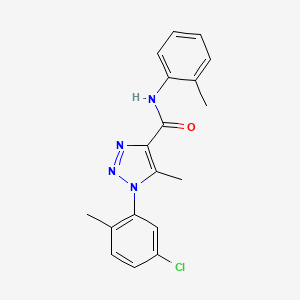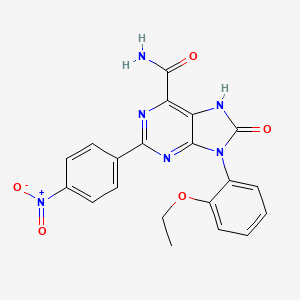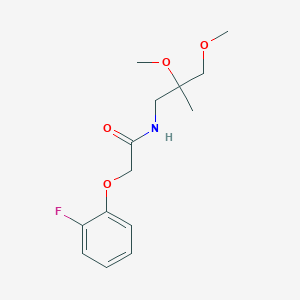
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide, also known as FPhPA, is a novel chemical compound that has recently gained attention in the scientific community. This compound has been synthesized using a unique method and has shown promising results in various research applications.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and to improve cognitive function in rats with Alzheimer's disease. N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide is that it is not very water-soluble, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as an anti-cancer agent. More research is needed to determine its mechanism of action and its effectiveness in treating different types of cancer. Finally, N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide could be used as a starting point for the development of new and more potent compounds with similar or different biological activities.
Méthodes De Synthèse
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has been synthesized using a multi-step synthetic route that involves the reaction of 2-fluorophenol with 2-bromo-2-methylpropane in the presence of a base to form 2-fluorophenyl-2-methylpropane. This intermediate is then reacted with 2,3-dimethoxypropene in the presence of an acid catalyst to form the final product, N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide.
Applications De Recherche Scientifique
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide has also been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-cancer agent.
Propriétés
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO4/c1-14(19-3,10-18-2)9-16-13(17)8-20-12-7-5-4-6-11(12)15/h4-7H,8-10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECSIUOEMCLCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(COC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethoxy-2-methylpropyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

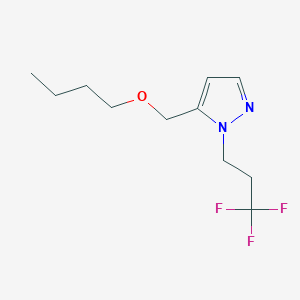


![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyridazine](/img/structure/B2785756.png)
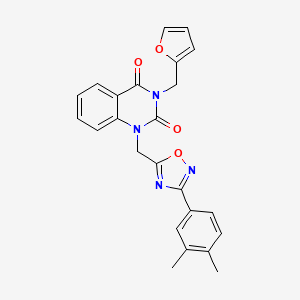
![2-[(3-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B2785762.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-bromobenzoate](/img/structure/B2785766.png)

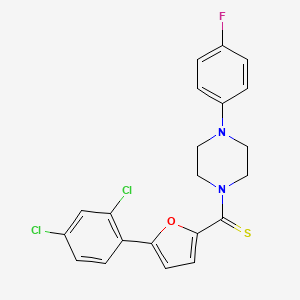
![Rac-tert-butyl 3A-(aminomethyl)hexahydrocyclopenta[B]pyrrole-1(2H)-carboxylate](/img/structure/B2785769.png)
![2-(4-Fluorophenyl)-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B2785770.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid](/img/structure/B2785771.png)
